N-(1-phenyl-1H-pyrazol-3-yl)benzamide

Glucokinase Activator Type 2 Diabetes Enzyme Activation

N-(1-Phenyl-1H-pyrazol-3-yl)benzamide is the unsubstituted core of a privileged chemotype targeting kinases, elastases, and HDACs. Its well-documented lack of potent intrinsic activity makes it the definitive negative control for rigorous SAR validation—ensuring biological effects in your analogs are real, not scaffold artifacts. It is also an ideal, cost-effective intermediate for late-stage diversification into focused libraries. Procure this essential reference standard to anchor your hit-to-lead programs with confidence.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B11977393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-1H-pyrazol-3-yl)benzamide
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O/c20-16(13-7-3-1-4-8-13)17-15-11-12-19(18-15)14-9-5-2-6-10-14/h1-12H,(H,17,18,20)
InChIKeyRQCUKDJFHIXMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-phenyl-1H-pyrazol-3-yl)benzamide: Core Scaffold and Baseline Characteristics for Research Procurement


N-(1-phenyl-1H-pyrazol-3-yl)benzamide (C16H13N3O, MW: 263.29 g/mol) is a heterocyclic small molecule characterized by a phenyl-substituted pyrazole ring linked via an amide bond to a benzamide moiety [1]. It belongs to the N-(pyrazol-3-yl)benzamide chemotype, a privileged scaffold in medicinal chemistry known for its versatility in targeting diverse enzymes including kinases, elastases, and histone deacetylases (HDACs) [2]. This compound serves as a core structural template from which numerous biologically active analogs are derived through peripheral substitution, making it a key intermediate and reference standard for structure-activity relationship (SAR) studies [3]. Its commercial availability from major suppliers like Sigma-Aldrich (as AldrichCPR) positions it as an accessible entry point for researchers exploring this chemical space .

Why N-(1-phenyl-1H-pyrazol-3-yl)benzamide Cannot Be Interchanged with Generic Pyrazole-Benzamide Analogs


The pyrazole-benzamide scaffold is highly sensitive to subtle structural modifications, where small changes in substitution pattern can lead to drastic shifts in target selectivity, potency, and even mechanism of action [1]. For instance, within the N-benzoylpyrazole class, the presence or absence of ortho-substituents on the benzoyl ring and methyl groups on the pyrazole core has been demonstrated to critically modulate both elastase inhibitory activity and compound stability [2]. Consequently, substituting N-(1-phenyl-1H-pyrazol-3-yl)benzamide with a close analog like N-(1-methylpyrazol-3-yl)benzamide or a 2-fluoro derivative is not a functionally equivalent swap; it represents a significant alteration of the chemical entity that will fundamentally change its biological profile, rendering cross-study comparisons unreliable without rigorous re-validation . This structural sensitivity underscores the need for evidence-based selection of specific analogs for specific research applications.

Quantitative Evidence Guide: Selecting N-(1-phenyl-1H-pyrazol-3-yl)benzamide Over Key Comparators


Glucokinase (GK) Activation: N-(1-phenyl-1H-pyrazol-3-yl)benzamide vs. Optimized Lead Analog

N-(1-phenyl-1H-pyrazol-3-yl)benzamide functions as a direct activator of human glucokinase (GK), a key target for type 2 diabetes. Its activation potency, measured as EC50, provides a critical baseline for understanding the core scaffold's activity before extensive lead optimization [1]. Compared to a more potent, optimized lead analog (3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide), the parent compound's lower potency makes it valuable as a negative control or for fundamental mechanistic studies where high potency is not required [2].

Glucokinase Activator Type 2 Diabetes Enzyme Activation

Antibacterial Activity: N-(1-phenyl-1H-pyrazol-3-yl)benzamide vs. Optimized 4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides

The antibacterial efficacy of the core N-(1-phenyl-1H-pyrazol-3-yl)benzamide scaffold is limited compared to more elaborately substituted analogs. While the parent compound serves as a synthetic precursor, studies on 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides demonstrate that specific modifications (e.g., aryl substitution at the 4-position of the benzamide) are essential for achieving potent activity against clinically relevant drug-resistant bacteria, such as NDM-1-positive strains [1]. The parent compound itself is generally inactive in these assays, highlighting the necessity of additional structural features for antibacterial efficacy [2].

Antibacterial Antimicrobial Resistance NDM-1

T-Type Calcium Channel Blockade: N-(1-phenyl-1H-pyrazol-3-yl)benzamide vs. Clinical Candidate ACT-709478

The N-(1-phenyl-1H-pyrazol-3-yl)benzamide scaffold is a foundational element in the development of T-type calcium channel blockers, a therapeutic class for generalized epilepsies. The compound N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide, a close structural analog, underwent extensive lead optimization to yield the clinical candidate ACT-709478 (compound 66b) [1]. While the parent compound N-(1-phenyl-1H-pyrazol-3-yl)benzamide itself is a weak antagonist (inhibiting peak currents at 1 µM by patch-clamp), the optimized candidate demonstrates potent and selective channel blockade with favorable brain penetration and pharmacokinetics suitable for clinical development [2].

T-Type Calcium Channel Epilepsy CNS Drug Discovery

Physicochemical Profile: N-(1-phenyl-1H-pyrazol-3-yl)benzamide vs. 2-Fluoro Analog

The introduction of even a single substituent significantly alters the physicochemical properties of the pyrazole-benzamide core, impacting its utility in biological assays. N-(1-phenyl-1H-pyrazol-3-yl)benzamide (MW: 263.29) serves as the baseline for these comparisons [1]. The addition of a fluorine atom at the ortho position of the benzoyl ring, yielding 2-fluoro-N-(1-phenyl-1H-pyrazol-3-yl)benzamide (MW: 281.29), results in quantifiable changes to its lipophilicity and other drug-likeness parameters .

Physicochemical Properties Drug-Likeness Lead Optimization

Defined Research and Procurement Scenarios for N-(1-phenyl-1H-pyrazol-3-yl)benzamide


Negative Control for Optimized Kinase/GPCR/Channel Assays

Given its weak or absent activity in several target-based assays (e.g., T-type calcium channel block, antibacterial activity), N-(1-phenyl-1H-pyrazol-3-yl)benzamide is ideally suited as a negative control or a 'scaffold-only' reference standard. Procuring this compound allows researchers to rigorously confirm that the potent biological activity observed in their newly synthesized derivatives (e.g., ACT-709478 [1] or potent GK activators [2]) is attributable to the added functional groups and not an artifact of the core pyrazole-benzamide structure. This is essential for validating the robustness of SAR campaigns.

Synthetic Intermediate and Core Scaffold for Library Synthesis

N-(1-phenyl-1H-pyrazol-3-yl)benzamide is a commercially available and well-characterized chemical building block [1]. Its unsubstituted nature makes it an ideal starting material or key intermediate for diversifying chemical libraries through late-stage functionalization. Researchers can use this compound to generate focused libraries of analogs by introducing substituents at various positions of the pyrazole and phenyl rings to explore new chemical space for targets like BCR-ABL kinase [2] or Class I HDACs [3], thereby accelerating hit-to-lead programs.

Reference Standard for Analytical Method Development and Metabolite Identification

Due to its structural similarity to more complex drug candidates (e.g., ACT-709478) [1], N-(1-phenyl-1H-pyrazol-3-yl)benzamide can serve as a simpler, cost-effective surrogate for developing and validating analytical methods (e.g., HPLC, LC-MS). Its well-defined structure (C16H13N3O) [2] can be used to establish baseline retention times, optimize ionization parameters, and study fundamental fragmentation patterns. Furthermore, it can be employed as a reference standard for identifying potential metabolites arising from the core scaffold during in vitro and in vivo drug metabolism studies.

Training Tool for Medicinal Chemistry and Pharmacophore Modeling

The compound's well-documented role as a privileged scaffold in medicinal chemistry [1] makes it a valuable educational and computational tool. Its relatively simple structure allows it to be used in academic and industrial settings for teaching the principles of rational drug design, including pharmacophore elucidation and molecular docking. Students and early-career scientists can use it to practice core skills in computational chemistry, such as performing virtual screens or understanding the molecular interactions governing target binding, before advancing to more complex, proprietary molecules.

Quote Request

Request a Quote for N-(1-phenyl-1H-pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.